Methylisopelletierine
Methylisopelletierine
Methylisopelletierine belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. Methylisopelletierine is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, methylisopelletierine is primarily located in the cytoplasm. Outside of the human body, methylisopelletierine can be found in fruits and pomegranate. This makes methylisopelletierine a potential biomarker for the consumption of these food products.
N-Methylpelletierine is a citraconoyl group.
N-Methylpelletierine is a citraconoyl group.
Brand Name:
Vulcanchem
CAS No.:
18747-42-7
VCID:
VC21074451
InChI:
InChI=1S/C9H17NO/c1-8(11)7-9-5-3-4-6-10(9)2/h9H,3-7H2,1-2H3
SMILES:
CC(=O)CC1CCCCN1C
Molecular Formula:
C9H17NO
Molecular Weight:
155.24 g/mol
Methylisopelletierine
CAS No.: 18747-42-7
Cat. No.: VC21074451
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methylisopelletierine belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. Methylisopelletierine is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, methylisopelletierine is primarily located in the cytoplasm. Outside of the human body, methylisopelletierine can be found in fruits and pomegranate. This makes methylisopelletierine a potential biomarker for the consumption of these food products. N-Methylpelletierine is a citraconoyl group. |
|---|---|
| CAS No. | 18747-42-7 |
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 1-(1-methylpiperidin-2-yl)propan-2-one |
| Standard InChI | InChI=1S/C9H17NO/c1-8(11)7-9-5-3-4-6-10(9)2/h9H,3-7H2,1-2H3 |
| Standard InChI Key | TYHJMEIBGDDCPA-UHFFFAOYSA-N |
| SMILES | CC(=O)CC1CCCCN1C |
| Canonical SMILES | CC(=O)CC1CCCCN1C |
| Appearance | Oil |
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